Iodipamide

Descripción general

Descripción

La iodipamide meglumina es un agente de contraste radiográfico soluble en agua que se utiliza principalmente en imágenes médicas para la colecistografía y la colangiografía intravenosa . Es un compuesto que contiene yodo, lo que ayuda a bloquear los rayos X, lo que permite la visualización de las estructuras del cuerpo que contienen yodo en contraste con las que no .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La iodipamide meglumina se sintetiza haciendo reaccionar la this compound con la meglumina. La reacción implica la formación de una sal entre la this compound y la meglumina, lo que da como resultado un compuesto soluble en agua adecuado para la administración intravenosa .

Métodos de producción industrial: La producción industrial de this compound meglumina implica los siguientes pasos:

Preparación de this compound: La this compound se sintetiza mediante la acilación de 3,3'-adipoildiimino-bis(2,4,6-triyodobenzoico) con ácido adípico.

Formación de this compound meglumina: La this compound luego se hace reaccionar con meglumina en una solución acuosa para formar this compound meglumina.

Esterilización y envasado: El producto final se esteriliza y envasa en envases de dosis única, protegido de la luz.

Análisis De Reacciones Químicas

Tipos de reacciones: La iodipamide meglumina principalmente sufre reacciones de sustitución debido a la presencia de átomos de yodo. Estas reacciones pueden implicar el reemplazo de átomos de yodo con otros sustituyentes en condiciones específicas .

Reactivos y condiciones comunes:

Reacciones de sustitución: Estas reacciones generalmente requieren reactivos nucleófilos y se pueden llevar a cabo en condiciones suaves.

Reacciones de oxidación y reducción: La this compound meglumina puede sufrir reacciones de oxidación y reducción, aunque estas son menos comunes en comparación con las reacciones de sustitución.

Principales productos formados: Los principales productos formados a partir de las reacciones de this compound meglumina dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, las reacciones de sustitución pueden conducir a la formación de varios derivados yodados .

Aplicaciones Científicas De Investigación

Introduction to Iodipamide

This compound is a radiopaque contrast agent primarily used in medical imaging procedures such as cholecystography and intravenous cholangiography. It facilitates the visualization of the biliary and hepatic systems by blocking X-rays, thus allowing for the delineation of structures containing iodine against those that do not. This article explores the applications of this compound in clinical settings, particularly its use in diagnostic imaging, along with relevant case studies and data.

Diagnostic Imaging

Cholecystography and Cholangiography

this compound is mainly indicated for:

- Visualization of the gallbladder and biliary ducts : It aids in the differential diagnosis of acute abdominal conditions, especially in patients with post-cholecystectomy symptoms or those unable to take oral contrast media .

- Intravenous Cholangiography : This technique enables the assessment of biliary duct patency and morphology, crucial for diagnosing conditions like bile duct obstruction or stones .

Pharmacokinetics

- Absorption : Following administration, this compound is carried to the liver, where it is secreted into the bile.

- Excretion : The agent is primarily eliminated through feces, with a minor fraction excreted via the kidneys .

- Visualization Timeline : Biliary ducts can be visualized approximately 25 minutes post-administration, while gallbladder filling occurs within one hour .

Study on Hepatotoxicity

A study conducted on rats indicated that this compound has hepatotoxic properties, particularly affecting older rats at higher doses. The research highlighted that selenium deficiency could offer some protection against liver necrosis caused by this compound exposure . This finding emphasizes the need for caution when using this compound in patients with compromised liver function.

Clinical Evaluation

In a clinical evaluation involving 300 cases, sodium this compound was utilized for serial cholangiograms. The study aimed to correlate common bile duct dilatation with preoperative pain and establish criteria for preoperative diagnosis. It was noted that visualization was unsuccessful when serum bilirubin levels exceeded 4 mg/dL, indicating limitations in its diagnostic utility under certain conditions .

Pharmacological Properties of this compound

| Property | Details |

|---|---|

| Primary Use | Contrast agent for imaging |

| Administration Route | Intravenous |

| Visualization Time | Biliary ducts at ~25 minutes |

| Excretion Route | Feces (major), kidneys (minor) |

| Hepatotoxicity | Yes, particularly in older populations |

Summary of Clinical Applications

| Application | Description |

|---|---|

| Cholecystography | Visualization of gallbladder and biliary ducts |

| Intravenous Cholangiography | Assessment of biliary duct patency and morphology |

| Diagnostic Limitations | Serum bilirubin > 4 mg/dL limits visualization |

Mecanismo De Acción

La iodipamide meglumina funciona bloqueando los rayos X a medida que atraviesan el cuerpo. Los átomos de yodo en el compuesto absorben los rayos X, lo que permite delimitar las estructuras del cuerpo que contienen yodo en contraste con las que no contienen yodo . El grado de opacidad producido es directamente proporcional a la concentración y el volumen del agente de contraste yodado en el camino de los rayos X . El compuesto se excreta principalmente a través del sistema hepatobiliar, lo que permite la visualización de la vesícula biliar y los conductos biliares .

Compuestos similares:

Diatrizoato de meglumina: Otro agente de contraste yodado utilizado en imágenes radiográficas.

Iothalamato de meglumina: Usado en urografía y angiografía.

This compound de metilglucamina: Similar a la this compound meglumina pero con diferentes propiedades farmacocinéticas.

Singularidad: La this compound meglumina es única en su capacidad para proporcionar una visualización clara de los conductos biliares y la vesícula biliar debido a su alto contenido de yodo y su solubilidad en agua . Su excreción principal a través del sistema hepatobiliar la hace particularmente adecuada para la obtención de imágenes de estas estructuras .

Comparación Con Compuestos Similares

Diatrizoate Meglumine: Another iodinated contrast agent used in radiographic imaging.

Iothalamate Meglumine: Used in urography and angiography.

Methylglucamine Iodipamide: Similar to this compound meglumine but with different pharmacokinetic properties.

Uniqueness: this compound meglumine is unique in its ability to provide clear visualization of the biliary ducts and gallbladder due to its high iodine content and water solubility . Its primary excretion through the hepato-biliary system makes it particularly suitable for imaging these structures .

Actividad Biológica

Iodipamide, a radiographic contrast agent, is primarily used in medical imaging procedures such as cholecystography and intravenous cholangiography. Its biological activity encompasses interactions with various biological systems, influencing both diagnostic imaging and potential therapeutic applications. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

This compound is a water-soluble compound with the chemical formula and an average molecular weight of approximately 1139.76 g/mol. It functions by blocking X-rays due to the presence of iodine, which enhances the contrast in imaging studies. Upon intravenous administration, this compound is rapidly taken up by the liver and excreted into bile, allowing for visualization of the biliary system within minutes .

| Property | Value |

|---|---|

| Chemical Formula | |

| Average Molecular Weight | 1139.76 g/mol |

| Solubility | Water-soluble |

| Primary Excretion | Hepatobiliary system |

Pharmacological Effects

This compound exhibits several pharmacological effects, particularly related to its cytotoxicity and immunological interactions:

- Cytotoxicity : this compound has been shown to induce apoptosis in renal cells due to oxidative stress. The acute intravenous LD50 values are reported as 5000 mg/kg in rats and 3195 mg/kg in mice .

- Immunological Interactions : Studies indicate that this compound can interact with complement proteins such as C3 and factor B, leading to a loss of hemolytic activity. This suggests potential implications for immune responses during imaging procedures .

Clinical Applications and Case Studies

This compound is primarily utilized in diagnostic imaging; however, its biological activity has led to research into other applications:

- Cholecystography : In a clinical study involving 107 patients, this compound was effectively used for visualizing gallbladder function post-administration, demonstrating its utility in diagnosing biliary tract disorders .

- Research on Immunological Effects : A study investigated the effects of this compound on human complement components C3 and factor B, revealing that this compound directly interacts with these proteins, affecting their functional capacity .

Table 2: Summary of Clinical Applications

| Application | Description |

|---|---|

| Cholecystography | Visualization of gallbladder function |

| Intravenous Cholangiography | Imaging of biliary ducts |

| Immunological Studies | Investigation of interactions with complement proteins |

Safety and Adverse Effects

Despite its beneficial uses, this compound can cause adverse effects, particularly in patients with renal impairment. The cytotoxic effects observed include cellular energy failure and disruption of calcium homeostasis . Monitoring renal function is crucial when administering this compound to mitigate risks associated with nephrotoxicity.

Propiedades

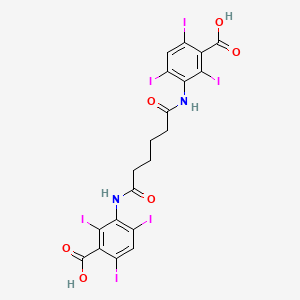

IUPAC Name |

3-[[6-(3-carboxy-2,4,6-triiodoanilino)-6-oxohexanoyl]amino]-2,4,6-triiodobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14I6N2O6/c21-7-5-9(23)17(15(25)13(7)19(31)32)27-11(29)3-1-2-4-12(30)28-18-10(24)6-8(22)14(16(18)26)20(33)34/h5-6H,1-4H2,(H,27,29)(H,28,30)(H,31,32)(H,33,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFINMCNLQNTKLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1I)NC(=O)CCCCC(=O)NC2=C(C=C(C(=C2I)C(=O)O)I)I)I)C(=O)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14I6N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6023153 | |

| Record name | Adipic acid di(3-carboxy-2,4,6-triiodoanilide) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1139.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Iodipamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015581 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

>171 [ug/mL] (The mean of the results at pH 7.4), In water, 4.036X10-4 mg/L at 20 °C, Insoluble in water, Solubility at 20 °C: methanol 0.8%; ethanol 0.3%; acetone 0.2%; ether 0.1%, Very slightly soluble in chloroform, 3.06e-03 g/L | |

| Record name | SID47193872 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Iodipamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04711 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Iodipamide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8066 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Iodipamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015581 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Organic iodine compounds block x-rays as they pass through the body, thereby allowing body structures containing iodine to be delineated in contrast to those structures that do not contain iodine. The degree of opacity produced by these iodinated organic compounds is directly proportional to the total amount (concentration and volume) of the iodinated contrast agent in the path of the x-rays. Iodipamide's primary excretion through the hepato-biliary system and concentration in bile allows visualization of the gallbladder and biliary ducts., ... The iodine in the contrast medium is responsible for the absorption of x-rays and the resulting opacification of the organ system or other area under investigation. ... | |

| Record name | Iodipamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04711 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Iodipamide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8066 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals, White, crystalline powder | |

CAS No. |

606-17-7 | |

| Record name | Adipiodon | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=606-17-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Iodipamide [USP:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000606177 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iodipamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04711 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Adipic acid di(3-carboxy-2,4,6-triiodoanilide) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Adipiodone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.187 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IODIPAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TKQ858A3VW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Iodipamide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8066 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Iodipamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015581 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

306-308, 306-308 °C, 307 °C | |

| Record name | Iodipamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04711 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Iodipamide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8066 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Iodipamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015581 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.